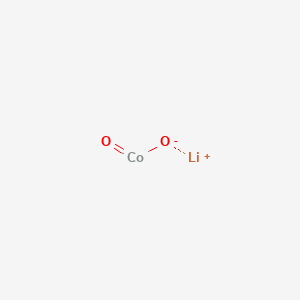

Lithium cobalt(III) oxide

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

12190-79-3 |

|---|---|

Molekularformel |

CoLiO2 |

Molekulargewicht |

97.9 g/mol |

IUPAC-Name |

lithium;cobalt(3+);oxygen(2-) |

InChI |

InChI=1S/Co.Li.2O/q+3;+1;2*-2 |

InChI-Schlüssel |

LSZLYXRYFZOJRA-UHFFFAOYSA-N |

SMILES |

[Li+].[O-][Co]=O |

Isomerische SMILES |

[Li+].[O-][Co]=O |

Kanonische SMILES |

[Li+].[O-2].[O-2].[Co+3] |

Andere CAS-Nummern |

12190-79-3 |

Physikalische Beschreibung |

DryPowde |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

Li(x)CoO2 lithium cobalt oxide |

Herkunft des Produkts |

United States |

Crystallographic and Electronic Structure Analysis of Lithium Cobalt Iii Oxide

Layered Structure and Polymorphs of LiCoO₂

The most common and electrochemically active form of LiCoO₂ is the high-temperature phase (HT-LiCoO₂), which crystallizes in a layered α-NaFeO₂-type structure. mit.educhalcogen.ro This structure is characterized by a rhombohedral symmetry belonging to the R-3m space group. mit.educhalcogen.ro It consists of a cubic close-packed (ABCABC stacking) oxygen lattice with lithium and cobalt ions occupying alternating layers of octahedral sites. researchgate.netacs.org The CoO₆ octahedra share edges to form CoO₂ sheets, which are separated by layers of lithium ions. chemtube3d.com This layered arrangement facilitates the two-dimensional diffusion of lithium ions, a critical process for battery function. wikipedia.org

In addition to the stable high-temperature phase, LiCoO₂ can exist in other polymorphic forms, often synthesized under different conditions:

Low-Temperature LiCoO₂ (LT-LiCoO₂): Synthesized at lower temperatures (around 400°C), this polymorph often exhibits a spinel-like structure with the Fd-3m space group. chalcogen.ro LT-LiCoO₂ is characterized by a degree of cation disorder, where some cobalt ions occupy lithium sites and vice versa. mit.edu

O2, O3, and O4-type Polymorphs: These designations refer to the stacking sequence of the close-packed oxygen layers. The common HT-LiCoO₂ is an O3-type, with an ABCABC oxygen stacking. researchgate.net The O2-type has an ABAC stacking, and the O4-type is an intergrowth structure of O3 and O2 phases. researchgate.netoup.com These different stacking sequences arise from the arrangement of edge-shared CoO₆ octahedra and result in distinct electrochemical properties. researchgate.net

The crystallographic parameters of these polymorphs are crucial for their performance and stability.

| Polymorph | Crystal System | Space Group | a (Å) | c (Å) |

|---|---|---|---|---|

| HT-LiCoO₂ (O3-type) | Rhombohedral | R-3m | 2.816 | 14.051 |

| LT-LiCoO₂ | Cubic (spinel-like) | Fd-3m | 5.813 | 5.813 |

Electronic Band Structure and Valence State Analysis of Cobalt

The electronic properties of LiCoO₂ are fundamental to its function as a cathode material. In its fully lithiated state, the cobalt atoms are formally in the trivalent oxidation state (Co³⁺). wikipedia.orgafricanscholarpublications.com Theoretical and experimental studies have elucidated the electronic band structure of LiCoO₂. The valence band is primarily composed of hybridized Co 3d and O 2p orbitals, while the conduction band is mainly of Co 3d character. researchgate.net

Density functional theory (DFT) calculations have shown that pristine LiCoO₂ has an indirect band gap, with reported values varying between 1.126 eV and 2.7 eV depending on the computational method. acs.orgaip.org This semiconducting nature is a key characteristic of the fully lithiated material. banglajol.info

Upon electrochemical deintercalation of lithium (charging of the battery), the electronic structure undergoes significant changes. The removal of Li⁺ ions is accompanied by the oxidation of Co³⁺ to Co⁴⁺ to maintain charge neutrality. acs.org This process leads to a decrease in the band gap and an increase in electronic conductivity, with highly delithiated phases exhibiting metallic behavior. banglajol.infoacs.org The overlap between the Co⁴⁺ t₂g d-band and the O²⁻ 2p-band at high levels of delithiation (x < 0.5 in LiₓCoO₂) can lead to oxygen evolution, which limits the practical capacity of the material. wikipedia.org

The valence state of cobalt can be directly probed by techniques such as X-ray absorption spectroscopy. These studies confirm the transition from Co³⁺ to Co⁴⁺ during the charging process. acs.org

| Property | Value | Condition |

|---|---|---|

| Cobalt Valence State | +3 | Fully lithiated (LiCoO₂) |

| Band Gap | ~2.2 - 2.7 eV | Pristine LiCoO₂ |

| Conductivity | Semiconducting | x = 1 in LiₓCoO₂ |

| Conductivity | Metallic | 0.75 ≥ x ≥ 0.5 in LiₓCoO₂ |

Cation Ordering and Disorder Phenomena in LiCoO₂ Lattice

The ideal layered structure of HT-LiCoO₂ features a high degree of cation ordering, with distinct layers for lithium and cobalt ions. mit.edu This ordered arrangement is crucial for good electrochemical performance. However, deviations from this perfect ordering, known as cation disorder or cation mixing, can occur, particularly in materials synthesized at lower temperatures or subjected to certain electrochemical conditions. mit.edu

Cation mixing involves the exchange of positions between lithium and cobalt ions, where some Li⁺ ions occupy Co sites in the transition metal layers and vice versa. frontiersin.org This is more prevalent in systems containing nickel, but can also be observed in LiCoO₂. rsc.orgresearchgate.net The similar ionic radii of Li⁺ (0.76 Å) and Ni²⁺ (0.69 Å) is a contributing factor in nickel-containing layered oxides. researchgate.net In LiCoO₂, this disorder disrupts the lithium diffusion pathways and can negatively impact the material's capacity and cycling stability.

The degree of cation mixing can be influenced by synthesis conditions and thermal treatments. rsc.org While often considered detrimental, a controlled and optimal degree of cation mixing has been suggested to potentially enhance the structural stability of layered cathode materials through a "pillaring" effect. rsc.org

Doping with other cations is a strategy employed to modify the properties of LiCoO₂ and can influence cation ordering. cas.cnpolyu.edu.hk For instance, doping can suppress undesired phase transitions at high states of charge and mitigate lattice distortions, thereby improving the structural stability. cas.cnpolyu.edu.hk

Synthesis Methodologies for Lithium Cobalt Iii Oxide

Solid-State Reaction Techniques

Solid-state synthesis is a conventional and widely used approach for producing LiCoO₂ on an industrial scale. This method involves the direct reaction of solid precursors at elevated temperatures.

High-Temperature Solid-State Reactions

The high-temperature (HT) solid-state reaction is the most common commercial method for producing the stable hexagonal layered structure of LiCoO₂ (HT-LiCoO₂). tandfonline.comnii.ac.jp This process typically involves intimately mixing stoichiometric amounts of a lithium salt, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH), with a cobalt oxide, most commonly tricobalt tetroxide (Co₃O₄). tandfonline.comnii.ac.jp The mixture is then subjected to a high-temperature calcination process.

The synthesis generally requires heating at temperatures exceeding 850°C for an extended period, often longer than 12 hours, to ensure the formation of a well-ordered α-NaFeO₂ type structure. tandfonline.comnii.ac.jp While this method is straightforward and scalable, it can result in products with irregular morphology, a broad particle-size distribution, and high energy consumption. tandfonline.comnii.ac.jp Another variation of this method, carbon combustion synthesis (CCS), utilizes carbon as a fuel. In one study, a mixture of Co₃O₄ and Li₂CO₃ was heated at 800°C for 2 hours, yielding LiCoO₂ with an initial discharge capacity of 148 mAh/g. researchgate.net

Table 1: Parameters for High-Temperature Solid-State Reactions

| Lithium Precursor | Cobalt Precursor | Sintering Temperature (°C) | Sintering Time (h) | Resulting Phase |

|---|---|---|---|---|

| Lithium carbonate (Li₂CO₃) | Tricobalt tetroxide (Co₃O₄) | > 850 | > 12 | HT-LiCoO₂ (α-NaFeO₂ structure) tandfonline.comnii.ac.jp |

| Lithium carbonate (Li₂CO₃) | Tricobalt tetroxide (Co₃O₄) | 800 | 2 | Layered HT-LiCoO₂ researchgate.net |

| Metallic Cobalt (Co) | Lithium carbonate (Li₂CO₃) | 400 | 200 | Stoichiometric LiCoO₂ researchgate.net |

Low-Temperature Solid-State Reactions Incorporating Eutectic Effects

To mitigate the high energy costs and long reaction times associated with high-temperature methods, low-temperature solid-state reactions have been developed. A notable approach involves leveraging the eutectic effect of mixed lithium precursors. By using a combination of two different lithium salts, such as lithium hydroxide monohydrate (LiOH·H₂O) and lithium carbonate (Li₂CO₃), the melting point of the precursor mixture is significantly lowered. tandfonline.comnii.ac.jpresearchgate.nettandfonline.com

The formation of a liquid lithium salt phase at a lower temperature (an endothermic peak appears around 420°C) enhances the reaction kinetics. tandfonline.comresearchgate.net This liquid phase increases the contact area between reactants and improves the diffusion rate of lithium ions into the cobalt precursor, facilitating a more efficient reaction. tandfonline.com Research has demonstrated the successful synthesis of HT-LiCoO₂ at temperatures as low as 650°C to 750°C with a significantly reduced holding time of just 2 hours. tandfonline.comnii.ac.jpresearchgate.nettandfonline.com The molar ratio of the lithium precursors is a critical parameter; a study found that a 9:1 molar ratio of LiOH·H₂O to Li₂CO₃, sintered at 750°C for 2 hours, produced LiCoO₂ with excellent electrochemical properties. tandfonline.comtandfonline.com

Table 2: Research Findings on Low-Temperature Solid-State Reactions Using Eutectic Effects

| Lithium Precursors | Molar Ratio (LiOH·H₂O : Li₂CO₃) | Sintering Temperature (°C) | Sintering Time (h) | Key Finding |

|---|---|---|---|---|

| LiOH·H₂O and Li₂CO₃ | 9:1 | 750 | 2 | Produced HT-LiCoO₂ with a discharge capacity of 98.3 mAhg⁻¹ and 80.7% capacity retention after 50 cycles. tandfonline.comtandfonline.com |

| LiOH·H₂O and Li₂CO₃ | Various | 650 | 2 | Successfully synthesized HT-LiCoO₂ phase, demonstrating the effectiveness of the eutectic melt at a lower temperature. tandfonline.comresearchgate.net |

Solution-Based Chemical Routes

Solution-based methods offer advantages over solid-state reactions, including better mixing of precursors at the atomic level, which can lead to higher product homogeneity, smaller particle sizes, and lower synthesis temperatures.

Sol-Gel Synthesis Approaches

The sol-gel method is a versatile wet-chemical technique used to produce LiCoO₂ with good stoichiometric control and homogeneity. researchgate.net The process typically involves dissolving lithium and cobalt salts, such as lithium acetate (B1210297) and cobalt acetate, in a solvent. researchgate.net A chelating agent, like citric acid or glycine (B1666218), is added to form a stable sol. researchgate.netscielo.br The sol is then heated to evaporate the solvent, resulting in a viscous gel. This gel, which contains a homogeneous mixture of the precursors at a molecular level, is subsequently calcined at a specific temperature to yield the final LiCoO₂ powder. researchgate.net

Studies have shown that the choice of chelating agent and calcination parameters significantly influences the final product's properties. For instance, LiCoO₂ has been successfully synthesized using lithium acetate and cobalt acetate with citric acid, followed by calcination at 700°C for 7 hours. researchgate.net Another study compared various complexing agents, including citric acid, glycine, starch, and gelatin, to control the reaction and obtain fine, homogeneous particles. scielo.br

Table 3: Comparative Data on Sol-Gel Synthesis of LiCoO₂

| Lithium Precursor | Cobalt Precursor | Chelating Agent | Calcination Temperature (°C) | Calcination Time (h) | Resulting Phase |

|---|---|---|---|---|---|

| Lithium acetate dihydrate | Cobalt acetate tetrahydrate | Citric Acid | 700 | 7 | Layered hexagonal LiCoO₂ researchgate.net |

| Lithium nitrate (B79036) (LiNO₃) | Cobalt(II) nitrate hexahydrate | Citric Acid, Glycine, Starch, or Gelatin | Not specified | Not specified | Rhombohedral LiCoO₂ (R3m) scielo.br |

| Lithium nitrate (LiNO₃) | Cobalt 2-methoxyethoxide | None (alcoholic solution) | 800 | Not specified | Uniform ultrathin films on Si wafer acs.org |

Co-precipitation Methods

Co-precipitation is a relatively simple and effective method for synthesizing homogeneous, fine-particled LiCoO₂ precursors. The technique involves dissolving soluble lithium and cobalt salts in a solvent and then adding a precipitating agent (e.g., a hydroxide or carbonate solution) to simultaneously precipitate the metal ions as an insoluble precursor, such as a mixed hydroxide or carbonate. This ensures a uniform distribution of the metal ions. The resulting precipitate is then filtered, washed, dried, and calcined at a high temperature to form the final LiCoO₂ product. The particle size and morphology can be controlled by adjusting parameters such as pH, temperature, and stirring rate during precipitation.

Hydrothermal and Solvothermal Techniques

Hydrothermal and solvothermal methods are synthesis techniques carried out in aqueous solutions (hydrothermal) or organic solvents (solvothermal) within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. These methods are highly effective for producing well-crystallized, nano-sized LiCoO₂ particles without the need for high-temperature post-calcination steps. researchgate.net

In a typical hydrothermal synthesis, aqueous solutions of cobalt and lithium precursors, such as cobalt(II) nitrate and lithium hydroxide, are mixed and heated in an autoclave. researchgate.net An oxidizing agent like hydrogen peroxide may be added to ensure the cobalt is in the correct +3 oxidation state. researchgate.net Research has demonstrated the formation of well-crystallized hexagonal platelike HT-LiCoO₂ particles with average sizes of 70–200 nm at temperatures between 150–250°C. researchgate.net Continuous hydrothermal synthesis has also been explored in subcritical and supercritical water (300 to 411°C) with very short residence times of less than one minute. researchgate.net

Table 4: Parameters for Hydrothermal Synthesis of LiCoO₂

| Lithium Precursor | Cobalt Precursor | Oxidizing Agent | Temperature (°C) | Time (h) | Resulting Particle Characteristics |

|---|---|---|---|---|---|

| Lithium hydroxide (LiOH) | Cobalt(II) nitrate | Hydrogen peroxide (H₂O₂) | 150–250 | 0.5–24 | Well-crystallized hexagonal plates (70–200 nm) researchgate.net |

| Lithium hydroxide (LiOH) | Cobalt hydroxide (Co(OH)₂) | Not specified | ~80 | Not specified | Aggregates with a mean particle diameter of ~20 nm researchgate.net |

| Lithium hydroxide (LiOH) | Cobalt nitrate | Hydrogen peroxide (H₂O₂) | 300–411 | < 1 minute | High-temperature lithium cobalt oxide (HT-LiCoO₂) particles researchgate.net |

Emulsion Drying Processes

The emulsion drying process is a wet-chemistry method utilized for the synthesis of Lithium Cobalt(III) Oxide (LiCoO2) powders, often employed to achieve fine, homogenous particles. researchgate.net This technique, specifically the water-in-oil emulsion process, has been developed as an effective method for producing cathode materials for lithium-ion batteries. researchgate.net The process can significantly shorten the reaction time and reduce the particle size of LiCoO2 to the submicron level compared to traditional solid-state reactions. researchgate.net

In this method, an aqueous solution containing lithium and cobalt salts is dispersed within an oil phase to form an emulsion. The subsequent drying and calcination of this emulsion lead to the formation of the desired oxide. Research has shown that monophasic LiCoO2 powders with a layered structure are fully formed after calcining the emulsion-derived precursors at 800°C. researchgate.net

Key parameters influencing the final product include the cationic concentration of the aqueous phase and the calcination temperature.

Cationic Concentration: The concentration of lithium and cobalt ions in the aqueous solution directly impacts the crystallinity and particle size of the resulting LiCoO2 powder. An increase in the cationic concentration has been found to improve the crystallinity and enlarge the particle size. researchgate.net Powders prepared from solutions with higher cationic concentrations have demonstrated superior electrochemical performance, including high discharge capacity, high coulombic efficiency, and good cyclability. researchgate.net

Calcination Temperature: The temperature at which the precursor is heated is crucial for the phase purity and crystallinity of the final product. As the calcination temperature rises, the amount of residual impurities, such as cobalt(II,III) oxide (Co3O4) and organic species, decreases, while the crystallinity of the LiCoO2 improves. researchgate.net

Vapor Phase Deposition Techniques

Vapor phase deposition techniques are critical for fabricating high-quality thin films of LiCoO2, which are essential components in all-solid-state thin-film lithium microbatteries. These methods allow for precise control over film thickness, composition, and crystalline structure.

Magnetron Sputtering for Thin Film Fabrication

Radio-frequency (RF) magnetron sputtering is a widely used physical vapor deposition technique for preparing LiCoO2 thin films. nih.gov This method involves bombarding a stoichiometric LiCoO2 target with energetic ions from a plasma, causing atoms to be ejected and deposited onto a substrate. nih.govacs.org The process parameters significantly influence the texture, orientation, and electrochemical performance of the deposited films. nih.gov

Key process parameters include:

Sputtering Gas: A mixture of argon (Ar) and oxygen (O2) is typically used. The addition of oxygen is crucial to prevent the reduction of the target and to promote the formation of the highly crystalline rhombohedral high-temperature phase (HT-LiCoO2). acs.org

Substrate Temperature: The temperature of the substrate during deposition affects the film's crystallinity. For instance, films have been deposited at substrate temperatures of around 454°C. acs.org

Post-Deposition Annealing: Annealing the films after deposition is often necessary to transform them from an amorphous or partially disordered state to a well-crystallized structure, which is critical for enhancing lithium-ion diffusion. mdpi.comresearchgate.net Crystallization can begin at temperatures over 400°C, with annealing at 600°C significantly improving crystallinity. mdpi.comresearchgate.net Annealing above 550°C can induce a preferred orientation of the (101) and (104) planes, which creates efficient pathways for Li+ ion diffusion. mdpi.com

The resulting films often exhibit a layered structure with a Li-rich outer layer, and their refined microstructure after annealing positively impacts electrochemical performance, leading to a significant improvement in charge/discharge capacity. mdpi.com

| Parameter | Typical Value/Range | Effect on Film Properties | Reference |

|---|---|---|---|

| Sputtering Power | 100 W - 2.2 W cm⁻² | Affects deposition rate and film density. | acs.orgmdpi.com |

| Working Gas | Ar/O₂ mixture (e.g., 1:1 ratio) | Oxygen partial pressure is critical for obtaining the correct stoichiometry and crystalline phase. | acs.org |

| Deposition Pressure | ~10⁻³ mbar | Influences plasma characteristics and film morphology. | acs.org |

| Substrate Temperature | Room Temp. to 454°C | Higher temperatures can promote crystallinity during deposition. | acs.orgresearchgate.net |

| Post-Annealing Temperature | 400°C - 700°C | Crucial for transforming amorphous films into the crystalline HT-LiCoO₂ phase, improving ion diffusion. | mdpi.comresearchgate.net |

Pulsed Laser Deposition and Atomic Layer Deposition Methods

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is another versatile technique for growing high-quality LiCoO2 thin films. chalcogen.ro In PLD, a high-power pulsed laser beam is focused on a target of the material to be deposited, creating a plasma plume that expands and deposits a thin film onto a substrate. chalcogen.roripublication.com This method offers several advantages, including the ability to produce stoichiometric films of complex materials. chalcogen.ro

The structural and morphological properties of PLD-grown LiCoO2 films are highly dependent on the deposition conditions, particularly the substrate temperature and the oxygen partial pressure (pO2) in the chamber. chalcogen.roresearchgate.net

Effect of Substrate Temperature and Oxygen Pressure: Films deposited at 600°C in an oxygen partial pressure of 200-300 mTorr show a crystalline structure with a predominant (003) peak, indicating that the crystallites grow parallel to the c-axis. chalcogen.ro Increasing the oxygen pressure can enhance the intensity of characteristic diffraction peaks. chalcogen.ro Well-crystallized films with the layered α-NaFeO2 structure have been obtained at a substrate temperature of 700°C and a pO2 of 100 mTorr. researchgate.net

Morphology: The films are generally homogeneous and dense. chalcogen.ronrel.gov Atomic force microscopy (AFM) has shown that films can be composed of uniformly distributed, irregular-shaped grains. chalcogen.ro Higher laser power densities can lead to films consisting of highly crystallized cylindrical nanoparticles. researchgate.net

| Substrate Temperature (°C) | Oxygen Partial Pressure (pO₂) (mTorr) | Resulting Film Characteristics | Reference |

|---|---|---|---|

| 600 | 200 | Crystalline film with a predominant (003) peak and uniformly distributed irregular grains. | chalcogen.ro |

| 600 | 300 | Increased intensity of characteristic XRD peaks compared to lower pressures. | chalcogen.ro |

| 700 | 100 | Good crystallinity with the layered α-NaFeO₂ structure. | researchgate.net |

| 500 | 200 - 500 | Highly textured (001) films on SnO₂ coated glass. | nrel.gov |

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. It is used to apply ultrathin, highly uniform, and conformal coatings. In the context of LiCoO2, ALD is particularly valuable for creating protective interfacial layers on electrodes to enhance stability during high-voltage operation. stanford.eduresearchgate.net

A remote plasma ALD process has been developed for LiCoO2 using cobaltocene (B1669278) (CoCp2) as the cobalt precursor, lithium tert-butoxide (LiOtBu) as the lithium precursor, and an O2 plasma as the oxidant. tue.nlconfer.cz The process involves creating super-cycles that combine cycles for depositing the constituent oxides (e.g., Co3O4 and Li2CO3) to form LiCoO2. tue.nl Films have been deposited at 325°C, followed by annealing at 700°C to obtain the high-temperature LiCoO2 phase. tue.nl This method has been shown to produce electrochemically active LiCoO2. tue.nl

ALD has also been used to deposit protective coatings like lithium aluminate (LiAlO2) and alumina (B75360) (Al2O3) onto LiCoO2 electrodes. stanford.eduacs.org These coatings, even when only a few nanometers thick, can prevent interfacial reactions between the electrode and the electrolyte, mitigating capacity loss during cycling at high voltages (e.g., up to 4.6 V). stanford.eduresearchgate.netacs.org The ALD technique ensures a uniform coating that does not sacrifice the power density by impeding lithium-ion diffusion. stanford.edu

Combustion Synthesis and Other Advanced Preparative Methods

Combustion synthesis is a class of methods that utilizes a self-sustaining exothermic reaction to produce materials. These techniques are often rapid, energy-efficient, and can yield fine, crystalline powders.

Carbon Combustion Synthesis (CCS)

In this method, carbon is used as a fuel. A mixture of precursors, such as cobalt(II,III) oxide (Co3O4) and lithium carbonate (Li2CO3), is ground with carbon powder. researchgate.net The mixture is then ignited and heated (e.g., at 800°C for 2 hours). The combustion of carbon provides the energy for the formation of the layered LiCoO2 structure. The amount of carbon used can control the particle size of the final product; for example, a carbon-to-cobalt molar ratio of 0.5 can produce particles in a narrow range of 3–5 μm. researchgate.net LiCoO2 synthesized via CCS has demonstrated good electrochemical performance, with initial discharge capacities of 148 mAh/g and high capacity retention. researchgate.net

Solution Combustion Synthesis (SCS)

SCS involves the combustion of a precursor solution, typically an aqueous solution of metal nitrates (oxidizers) and an organic fuel, such as glycine or citric acid. electrochemsci.org The solution is heated until it self-ignites, leading to a rapid, gas-producing, and highly exothermic reaction that synthesizes the desired oxide in minutes. To control the reaction rate and prevent eruption of the powder, a mixture of fuels (e.g., glycine and citric acid) can be used, and a portion of the cobalt nitrate can be replaced with cobalt(II) carbonate hydroxide. electrochemsci.org While the combustion itself is very fast, a post-combustion annealing step (at temperatures above 600°C) is typically required to obtain the pure, well-crystallized high-temperature (HT) LiCoO2 phase. electrochemsci.org Materials produced by this method have shown high electrochemical activity, with discharge capacities exceeding 150 mAh g-1. electrochemsci.org

| Method | Precursors/Fuel | Typical Synthesis Conditions | Key Characteristics of Product | Reference |

|---|---|---|---|---|

| Carbon Combustion Synthesis (CCS) | Co₃O₄, Li₂CO₃ / Carbon | Ignition and heating at 800°C for 2h. | Particle size (3-5 μm) controllable by carbon content. Initial capacity of 148 mAh/g. | researchgate.net |

| Solution Combustion Synthesis (SCS) | Cobalt Nitrate, Lithium Nitrate / Glycine, Citric Acid | Self-ignition at ~250°C followed by annealing at >600°C. | Rapid process, yields fine powders. Initial capacity of ≥150 mAh/g. | electrochemsci.org |

Morphological Control in LiCoO2 Synthesis

Controlling the particle morphology of LiCoO2 is crucial as it significantly impacts material properties such as packing density, fluidity, and ultimately, electrochemical performance. xmu.edu.cn Powders with irregular shapes are prone to agglomeration, which can reduce packing density. xmu.edu.cn In contrast, materials with specific, regular morphologies, such as cubic or spherical particles, can improve fluidity and lead to better cyclic stability and rate capability. xmu.edu.cn One approach to achieve this is through a two-step method where a Co3O4 precursor with a controlled morphology (e.g., cubic or spherical) is first synthesized via a hydrothermal method, followed by a solid-state lithiation process with Li2CO3. xmu.edu.cn

Fabrication of Nanostructured Architectures (e.g., Nanofibers, Nanoparticles)

Creating nanostructured architectures of LiCoO2 is a key strategy for enhancing its performance in applications like high-power lithium-ion batteries.

Nanofibers

LiCoO2 nanofibers can be successfully fabricated using the electrospinning technique. acs.orgresearchgate.net This process involves preparing a precursor sol-gel solution, for instance, by dissolving lithium and cobalt salts (e.g., acetates) in a polymer solution like polyvinyl alcohol (PVA). acs.orgresearchgate.net This viscous solution is then ejected through a nozzle under a high electric field, forming continuous polymer/salt composite fibers. Subsequent calcination of these precursor fibers at elevated temperatures (e.g., 600-800°C) removes the polymer and crystallizes the inorganic salts into LiCoO2 nanofibers. acs.orgresearchgate.net The resulting nanofibers typically have diameters in the range of 100–150 nm. researchgate.net This wire-structured morphology is beneficial for electrode performance. acs.org

Nanoparticles

Sonochemical methods have been employed for the synthesis of LiCoO2 nanoparticles. researchgate.net This approach uses the energy of acoustic cavitation to drive chemical reactions. A multi-step process can be used:

Co3O4 nanoparticles are first prepared by the sonochemical reaction of a cobalt salt (e.g., CoCl2) and sodium hydroxide (NaOH). researchgate.net

A coating of lithium hydroxide (LiOH) is then applied to these Co3O4 nanoparticles, also via a sonochemical method. researchgate.net

Finally, a mild thermal treatment of the coated nanoparticles at 500°C for 3 hours yields LiCoO2 nanoparticles with diameters of approximately 10–30 nm. researchgate.net

This process is considered relatively simple and mild compared to other methods for nanoparticle synthesis. researchgate.net

| Nanostructure | Synthesis Method | Precursors | Key Process Steps | Resulting Dimensions | Reference |

|---|---|---|---|---|---|

| Nanofibers | Electrospinning | Li(CH₃COO), Co(CH₃COO)₂, Polyvinyl alcohol (PVA) | 1. Prepare polymer/salt sol-gel. 2. Electrospin to form precursor fibers. 3. Calcine at 600-800°C. | Diameter: 100-150 nm | acs.orgresearchgate.net |

| Nanoparticles | Sonochemical Method | CoCl₂, NaOH, LiOH | 1. Sonochemically synthesize Co₃O₄ nanoparticles. 2. Sonochemically coat with LiOH. 3. Heat treat at 500°C. | Diameter: 10-30 nm | researchgate.net |

Controlled Particle Size and Shape (e.g., Lamellar, Cubic, Spherical Morphologies)

The morphology, including particle size and shape, of this compound (LiCoO₂) is a critical factor that influences its electrochemical performance, particularly in applications such as lithium-ion batteries. Control over these physical characteristics is essential for optimizing properties like packing density, volumetric capacity, and rate capability. xmu.edu.cn Various synthesis methodologies have been developed to produce LiCoO₂ with specific and uniform morphologies, including lamellar (layered), cubic, and spherical shapes.

Lamellar Morphology

A well-ordered lamellar, or layered, structure can be beneficial for the electrochemical performance of LiCoO₂. One effective method to achieve this is a solid-state reaction with precise temperature control.

In a typical synthesis, a precursor is first prepared using a co-precipitation method. This precursor is then mixed with a lithium source, such as Lithium nitrate, often with a slight excess to compensate for lithium loss at high temperatures. The synthesis proceeds through a multi-stage heating process:

An initial heating stage at a relatively low temperature (e.g., 300°C) melts the lithium salt, allowing it to infiltrate and evenly mix with the precursor. iieta.org

A second, higher temperature stage (e.g., 600°C) facilitates further diffusion of lithium ions and the initial formation of the crystalline product. iieta.org

A final calcination at a higher temperature completes the crystallization process, resulting in a highly crystalline, layered LiCoO₂ material with a structure resembling natural shells. iieta.orgiieta.org

This method has been shown to produce lamellar LiCoO₂ with an α-NaFeO₂ structure, which exhibits excellent discharge capacity and cycling stability. iieta.orgiieta.org

Table 1: Synthesis Parameters for Lamellar LiCoO₂

| Parameter | Value | Reference |

| Precursor Method | Co-precipitation | iieta.org |

| Lithium Source | LiNO₃ (5% excess) | iieta.org |

| Stage 1 Heating | 300°C for 3 hours | iieta.org |

| Stage 2 Heating | 600°C for 5 hours | iieta.org |

| Resulting Morphology | Laminated / Layered | iieta.orgiieta.org |

| Crystal Structure | α-NaFeO₂ | iieta.orgiieta.org |

Cubic and Spherical Morphologies

The synthesis of cubic and spherical LiCoO₂ particles often involves a template-based approach, where a precursor with a defined morphology is prepared first, followed by a lithiation step.

A two-step method has been reported to be effective:

Precursor Synthesis : Cobalt(II,III) oxide (Co₃O₄) precursors with either cubic or spherical morphologies are synthesized via a hydrothermal method. The morphology of the Co₃O₄ is controlled by adjusting the reaction conditions. xmu.edu.cn These micron-sized particles are often composed of aggregated nano-sheet layers or irregular nanoparticles. xmu.edu.cn

Lithiation : The morphology-controlled Co₃O₄ precursor is then mixed with a lithium source, like Lithium carbonate (Li₂CO₃), and subjected to a solid-phase reaction to form LiCoO₂. The final LiCoO₂ particles tend to retain the morphology of the Co₃O₄ precursor. xmu.edu.cnd-nb.info

Materials with these regular, specific morphologies exhibit better fluidity and less agglomeration, which can lead to higher packing density and improved electrochemical performance compared to irregularly shaped particles. xmu.edu.cn

Table 2: Two-Step Synthesis of Cubic and Spherical LiCoO₂

| Step | Process | Precursors | Resulting Morphology | Reference |

| 1 | Hydrothermal | Cobalt source | Cubic or Spherical Co₃O₄ | xmu.edu.cn |

| 2 | Solid-phase reaction | Co₃O₄ + Li₂CO₃ | Cubic or Spherical LiCoO₂ | xmu.edu.cn |

Another approach to obtaining spherical particles is through hydrothermal synthesis where reaction parameters are carefully controlled. For instance, when using a plate-like α-Co(OH)₂ precursor, agitation during the hydrothermal process can transform the final morphology from hexagonal plates to spherical particles. nih.govnih.govacs.org The synthesis is typically carried out in an autoclave at elevated temperatures (e.g., 240°C) for an extended period. nih.govacs.org

Table 3: Influence of Agitation on LiCoO₂ Morphology via Hydrothermal Synthesis

| Precursor | Synthesis Method | Agitation (Stirring) | Temperature | Duration | Resulting Morphology | Reference |

| α-Co(OH)₂ (plate-like) | Hydrothermal | None | 240°C | 24 h | Hexagonal plate-like | nih.govnih.govacs.org |

| α-Co(OH)₂ (plate-like) | Hydrothermal | Applied | 240°C | 24 h | Spherical | nih.govnih.govacs.org |

Other Controlled Morphologies

Research has also explored the synthesis of other unique shapes:

Hexagonal Platelike Particles : These can be synthesized under mild hydrothermal conditions (150–250°C) using aqueous solutions of cobalt(II) nitrate, lithium hydroxide, and hydrogen peroxide. msu.ruresearchgate.net The resulting particles are well-crystallized and have an average size of 70–200 nm. msu.ruresearchgate.net

Concaved Cuboctahedra : This complex morphology has been prepared hydrothermally at 150°C from Cobalt(II) carbonate (CoCO₃) and Lithium hydroxide (LiOH·H₂O). These structures are composed of intergrown hexagonal plates. rsc.org

Polyhedral Nanocrystals : By using pre-synthesized CoO octahedrons as the cobalt source in a solid-state reaction with LiOH·H₂O, LiCoO₂ polyhedral nanostructures can be formed, preserving the fundamental shape of the precursor. d-nb.info

The ability to control particle morphology is often linked to the synthesis method. Sol-gel processes, for example, are known for producing very fine grains with a homogeneous size distribution due to the molecular-level mixing of precursors. scielo.brresearchgate.net Solid-state reactions, while generally straightforward, can also yield controlled particle sizes by carefully selecting the precursor particle size and optimizing sintering temperatures and times. tandfonline.com

Electrochemical Performance and Behavioral Studies of Lithium Cobalt Iii Oxide

Mechanistic Understanding of Delithiation and Lithiation Processes in LiCoO2

The operation of a LiCoO2 cathode is predicated on the reversible intercalation and deintercalation of lithium ions, processes known as lithiation and delithiation, respectively. During charging (delithiation), lithium ions are extracted from the layered crystal structure of LiCoO2, while electrons are removed from the cobalt ions, oxidizing them from Co³⁺ to Co⁴⁺. The reverse process occurs during discharging (lithiation), where lithium ions are re-inserted into the structure, and the cobalt ions are reduced back to Co³⁺.

The delithiation process is not entirely uniform and can induce structural changes. As lithium is extracted, the layered structure of LiCoO2 undergoes a series of phase transitions. nih.gov The initial hexagonal phase transitions to a monoclinic phase at approximately 50% delithiation (x ≈ 0.5 in LixCoO2). nih.gov This phase transition is a critical factor limiting the practical capacity of LiCoO2 to about 140 mAh/g, as further delithiation can lead to irreversible structural changes and capacity fade. nih.gov The lattice parameters of LiCoO2 also change during this process, with the 'c' lattice parameter (representing the interlayer spacing) expanding, which can cause strain and potential mechanical degradation of the electrode particles. nih.gov

Theoretical studies, including first-principles calculations, have been employed to understand the electronic and structural changes during delithiation. These studies indicate that even with the removal of a significant amount of lithium, the CoO6 octahedral framework is largely maintained, albeit with some distortion. electrochemsci.org The charge compensation mechanism during delithiation is complex, involving not only the oxidation of cobalt ions but also the participation of oxygen ions in the redox process, particularly at high states of charge. nih.govacs.org

Analysis of Voltage Profiles and Electrochemical Plateaus

The voltage profile of a LiCoO2 cathode during charging and discharging is characterized by distinct plateaus, which correspond to specific electrochemical reactions and phase transitions. The typical voltage range for a LiCoO2/Li cell is between approximately 3.0 V and 4.2 V. researchgate.net A prominent voltage plateau is observed around 3.9 V versus Li/Li⁺, which is associated with the Co³⁺/Co⁴⁺ redox couple. rsc.org

The shape of the voltage profile provides insights into the structural changes occurring within the material. The relatively flat plateau indicates a two-phase reaction mechanism is at play during lithium intercalation and deintercalation in that voltage region. As the charging voltage is increased beyond 4.2 V, the voltage profile continues to rise, but this often leads to accelerated capacity degradation. researchgate.netepa.gov Charging to higher voltages, such as 4.5 V or 4.6 V, can unlock higher initial discharge capacities but at the cost of reduced cycle life and safety due to increased electrolyte decomposition and structural instability. researchgate.netepa.gov

The initial discharge capacities of LiCoO2 are highly dependent on the charging cutoff voltage. For instance, increasing the cutoff voltage from 4.3 V to 4.6 V can significantly increase the initial discharge capacity. researchgate.netepa.gov

| Voltage Range (V) | Initial Discharge Capacity (mAh g⁻¹) |

|---|---|

| 3.0–4.3 | 157.7 |

| 3.0–4.4 | 169.5 |

| 3.0–4.5 | 191.0 |

| 3.0–4.6 | 217.5 |

Investigations into Cycling Stability and Capacity Retention

The cycling stability and capacity retention of LiCoO2 are critical performance metrics. While LiCoO2 offers good cycling performance within the conventional voltage window (up to 4.2 V), pushing for higher capacities by increasing the charging voltage often leads to rapid capacity fade. rsc.org This degradation is attributed to several factors, including irreversible phase transitions, cobalt dissolution into the electrolyte, and the formation of a resistive cathode-electrolyte interphase (CEI) layer. rsc.orgaimspress.comscienceopen.com

At higher voltages, the highly oxidized Co⁴⁺ ions at the surface of the LiCoO2 particles can react with the electrolyte, leading to the dissolution of cobalt and the formation of a thicker, less stable CEI. aimspress.comscienceopen.com This not only reduces the amount of active material but also increases the impedance of the cell, hindering lithium-ion transport. aimspress.comscienceopen.com

Various strategies have been explored to improve the cycling stability of LiCoO2 at high voltages, such as surface coatings and doping. For example, a LiAlSiO₄ coating on LiCoO₂ has been shown to significantly improve capacity retention at a cutoff voltage of 4.55 V. acs.org Similarly, surface passivation has demonstrated enhanced long-term cycling performance at a high cut-off voltage of 4.6 V. nih.gov

| Material | Voltage Cutoff (V) | Cycles | Capacity Retention (%) |

|---|---|---|---|

| LiAlSiO₄-coated LiCoO₂ | 4.55 | 100 | 89.3% |

| 2% LAF-LCO | 4.6 | 200 | 81.8% |

| Bare LiCoO₂ (at 137 mA g⁻¹) | 4.6 | 100 | 17.8% |

| 2% LAF-LCO (at 137 mA g⁻¹) | 4.6 | 100 | 79.4% |

Characterization of Rate Capability and High-Rate Performance

Rate capability refers to the ability of an electrode to deliver its capacity at high charge and discharge rates (C-rates). The rate capability of LiCoO2 is influenced by factors such as its electronic conductivity, lithium-ion diffusivity, and the electrode architecture. While pristine LiCoO2 exhibits moderate rate capability, significant improvements have been achieved through various modifications.

Surface modifications and doping have been shown to enhance the rate performance of LiCoO2. For instance, a LiAlSiO₄-coated LiCoO₂ demonstrated a specific capacity of 160.0 mAh g⁻¹ at a high rate of 8C. acs.org Doping with elements like Antimony (Sb) has also been found to improve rate capability by shortening the Li⁺ diffusion distance and increasing the lattice spacing. rsc.orgnih.gov

Thin-film cathodes of LiCoO2 have exhibited exceptional high-rate performance, with some studies reporting the ability to discharge at rates exceeding 100,000 C without significant capacity loss, highlighting the intrinsic high-rate capability of the material when fabricated in an ideal form factor. acs.org

| Material/Condition | C-Rate | Specific Capacity (mAh g⁻¹) |

|---|---|---|

| LiAlSiO₄-coated LiCoO₂ | 8C | 160.0 |

| (104)-oriented epitaxial LiCoO₂ thin film | 10,000C | ~90 |

Electrochemical Impedance Spectroscopy Investigations for Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the kinetics of electrochemical processes occurring at the electrode-electrolyte interface. In the context of LiCoO2, EIS helps in understanding the charge transfer resistance, the formation and evolution of the solid electrolyte interphase (SEI) or CEI, and the diffusion of lithium ions within the electrode. electrochemsci.org

A typical Nyquist plot for a LiCoO2 electrode consists of one or two semicircles at high to medium frequencies and a sloping line at low frequencies. electrochemsci.org The high-frequency semicircle is often associated with the migration of lithium ions through the surface film (SEI/CEI), while the medium-frequency semicircle is attributed to the charge transfer resistance at the electrode-electrolyte interface. sungroup.ac The low-frequency tail, known as the Warburg impedance, is related to the solid-state diffusion of lithium ions within the LiCoO2 particles. electrochemsci.org

Studies have shown that the charge transfer resistance of LiCoO2 can increase during cycling, particularly at high voltages, which is often correlated with the degradation of the electrode and electrolyte. aimspress.comscienceopen.com The presence of impurities like HF in the electrolyte, which can be formed from the decomposition of the LiPF6 salt, can lead to cobalt dissolution and an increase in charge transfer resistance. aimspress.comscienceopen.com EIS analysis has been instrumental in elucidating these degradation mechanisms and in evaluating the effectiveness of strategies aimed at improving the interfacial stability of LiCoO2. aimspress.comscienceopen.comelectrochemsci.org

| Condition | Charge Transfer Resistance (Rct) (Ω cm⁻²) |

|---|---|

| Initial State (0% SOC) | 201.82 |

| 40% SOC | 6.11 |

| 80% SOC | 3.08 |

| 100% SOC | 2.18 |

Degradation Mechanisms in Lithium Cobalt Iii Oxide Systems

Structural Transformations and Irreversible Phase Transitions (e.g., O3 to H1-3 Transition)

Lithium cobalt(III) oxide, in its fully lithiated state, possesses a layered crystal structure designated as the O3 phase. During the charging process, lithium ions are extracted from the LiCoO2 lattice. When the charging voltage is restricted to approximately 4.2 V, this de-intercalation process is largely reversible. However, pushing the charging voltage to higher levels to access greater capacity induces irreversible structural changes.

A key transformation is the transition from the O3 phase to the H1-3 phase. This transition becomes particularly prominent at high states of charge (low lithium content). The H1-3 phase is a hybrid structure that can be considered an intermediate between the O3 and O1 phases. While the initial phase change to H1-3 may show some reversibility, repeated cycling to high voltages leads to irreversible structural degradation. This irreversibility is a significant contributor to capacity fading as it hinders the ability of lithium ions to fully re-intercalate into the cathode structure during discharge.

Further degradation can occur with the transformation of the layered LiCoO2 structure into a cubic Co3O4 (cobalt oxide) spinel-like phase at the particle surface. This conversion is an electrochemically driven process that occurs after extensive cycling, particularly at elevated voltages. The formation of Co3O4 is detrimental as it is electrochemically inactive in the typical operating voltage window of LiCoO2, leading to a loss of active material and a corresponding decline in capacity. nih.govsemanticscholar.orgmdpi.com

| Phase | Crystal System | Description | Reversibility |

| O3-LiCoO2 | Rhombohedral | Initial layered structure of fully lithiated cobalt oxide. | Reversible under normal operating voltages (≤ 4.2 V). |

| H1-3 | Hexagonal | An intermediate, hybrid phase formed at high states of delithiation (high voltage). | Partially reversible; becomes increasingly irreversible with cycling. researchgate.netresearchgate.net |

| O1 | Rhombohedral | A phase that can form under deep delithiation. | Generally considered part of the irreversible degradation pathway. nih.govablesci.com |

| Spinel Co3O4 | Cubic | A degradation product formed on the surface of LiCoO2 particles after prolonged cycling at high voltages. nih.govsemanticscholar.orgmdpi.com | Irreversible. |

Cationic Migration and Segregation within the LiCoO2 Lattice

Another critical degradation mechanism involves the migration of cobalt ions within the LiCoO2 lattice. Under high-voltage conditions, cobalt ions can migrate from their original octahedral sites in the cobalt oxide layers to vacant octahedral sites in the lithium layers. This phenomenon, often referred to as cation mixing, disrupts the ordered layered structure that is essential for facile lithium-ion diffusion.

The migration of cobalt atoms can lead to the formation of spinel-like structures within the bulk of the LiCoO2 material. nih.govablesci.comfigshare.com This structural transformation impedes the pathways for lithium-ion transport, thereby increasing the internal resistance of the cell and reducing its rate capability. The presence of cobalt ions in the lithium layers effectively blocks the sites that would otherwise be available for re-intercalation during discharge, contributing directly to irreversible capacity loss.

Furthermore, segregation of cations can occur, particularly at grain boundaries and surfaces. Doping LiCoO2 with other elements can influence this behavior. For instance, it has been shown that certain dopants can segregate at grain boundaries and the particle surface, which can help to stabilize the surface structure and mitigate the undesirable phase transitions that lead to degradation. researchgate.net

Oxygen Evolution and Lattice Oxygen Instability during Cycling

At high states of charge, corresponding to high operating voltages, the LiCoO2 lattice becomes highly delithiated. In this state, the structure is less stable, and there is a greater propensity for the release of lattice oxygen. acs.orgwikipedia.org This oxygen evolution is a severe degradation mechanism with multiple detrimental effects.

The loss of oxygen from the crystal lattice creates oxygen vacancies. These vacancies can facilitate the migration of cobalt ions, further exacerbating the issue of cation mixing and structural disorder. acs.orgresearchgate.net The released oxygen gas can react with the organic electrolyte, leading to the formation of various decomposition products and increasing the internal pressure of the battery, which poses a significant safety concern.

This instability of the lattice oxygen is a key factor limiting the practical specific capacity of LiCoO2 to significantly less than its theoretical value. The process is often accompanied by a phase transition from the layered structure to spinel and rocksalt phases, which are less dense in terms of oxygen content. acs.orgresearchgate.net This surface degradation is kinetically controlled but can propagate from the surface to the bulk with continued cycling, leading to a continuous loss of active material and a decline in thermal stability. acs.org

Interfacial Degradation Phenomena

The interface between the LiCoO2 cathode and the electrolyte is a region of intense electrochemical activity and is prone to various degradation phenomena that significantly impact battery performance and lifespan.

A passivation layer known as the solid electrolyte interphase (SEI) forms on the surface of the anode in lithium-ion batteries. A similar, though often thinner and less understood, layer can also form on the surface of the cathode. This cathode electrolyte interphase (CEI) is formed from the decomposition products of the electrolyte. researchgate.net

The SEI on the cathode side is reported to be composed of various organic and inorganic species, such as lithium carbonate (Li2CO3), lithium alkyl carbonates (ROCO2Li), and lithium fluoride (B91410) (LiF) if a fluorine-containing salt like LiPF6 is used. researchgate.net The thickness of this layer can range from 2 to 5 nm. researchgate.net

The electrolyte, typically a solution of a lithium salt in a mixture of organic carbonates, is not perfectly stable at the high operating voltages of the LiCoO2 cathode. The strong oxidizing potential of the delithiated cathode can trigger the decomposition of the electrolyte components.

For example, ethylene (B1197577) carbonate (EC), a common solvent in lithium-ion battery electrolytes, can undergo oxidative decomposition at the cathode surface. rsc.org This decomposition can be initiated by the formation of highly reactive oxygen species, such as singlet oxygen, released from the cathode lattice at high potentials. rsc.org These reactions lead to the formation of gaseous products like carbon dioxide (CO2) and carbon monoxide (CO), as well as soluble species that can migrate to the anode and cause further detrimental reactions. rsc.org

The presence of impurities, such as water, can exacerbate these decomposition reactions, leading to the formation of hydrofluoric acid (HF) in electrolytes containing LiPF6. HF is highly corrosive and can attack the cathode material, leading to the dissolution of cobalt and further degradation of the electrode structure. acs.org

| Electrolyte Component | Decomposition Products at Cathode | Consequence |

| Ethylene Carbonate (EC) | Vinylene Carbonate (VC), CO2, CO, H2O rsc.org | Gas generation, formation of resistive surface films. |

| Lithium Hexafluorophosphate (LiPF6) | With trace H2O, can form Hydrofluoric Acid (HF). nih.gov | Corrosion of the cathode, dissolution of cobalt. |

The process of lithium-ion intercalation and de-intercalation into and out of the LiCoO2 lattice is accompanied by changes in the lattice volume. Delithiation during charging causes the lattice to expand, leading to swelling of the individual active material particles. researchgate.net When these particles are constrained within the composite electrode structure, this swelling generates significant mechanical stress. researchgate.net

Repeated cycling leads to alternating mechanical strains, a phenomenon sometimes referred to as "breathing." researchgate.net This cyclic stress can lead to mechanical fatigue, causing the formation of microcracks within the LiCoO2 particles. These cracks can isolate regions of the active material, making them electrochemically inaccessible and leading to capacity loss.

Furthermore, cracking can expose fresh surfaces of the active material to the electrolyte, leading to further electrolyte decomposition and the formation of a thicker, more resistive SEI layer. This electrochemically driven mechanical degradation at the electrode/electrolyte interface contributes to an increase in the internal resistance of the battery and a gradual fading of its capacity. nih.govacs.org

Strategies for Performance Enhancement of Lithium Cobalt Iii Oxide

Elemental Doping Strategies

Elemental doping, the introduction of foreign atoms into the LiCoO2 crystal lattice, is a widely adopted and effective method to improve structural robustness and electrochemical efficacy, particularly at high voltages. nih.gov Dopants can modulate the material's atomic-level lattice and fundamental physicochemical properties by substituting for either lithium or cobalt ions. researchgate.netnih.gov

Introducing a single type of dopant element into the LiCoO2 structure can effectively mitigate some of the issues associated with high-voltage cycling. These dopants can stabilize the crystal structure, suppress detrimental phase transitions, and improve ionic conductivity.

Nickel (Ni) Doping: Nickel is often used as a dopant to improve the electrochemical performance of LiCoO2. Ni doping at the Li site can support the layered structure in a highly delithiated state. researchgate.net

Tantalum (Ta) Doping: High-valence elements like Tantalum have been investigated as dopants. Gradient doping with Tantalum has been shown to mitigate irreversible structural transitions and stabilize the lattice oxygen, leading to improved rate performance and cycling stability. nih.gov

Titanium (Ti) Doping: Titanium doping can introduce lattice strain and slightly reduce the particle size of LiCoO2. cas.cn Ti4+ forms strong chemical bonds with oxygen, which enhances the structural integrity of the material in a highly delithiated state. researchgate.net The Ti-O bond energy is considerably higher than Mn-O and Ni-O bonds, which can effectively inhibit oxygen loss. mdpi.com

Lanthanum (La) Doping: Lanthanum, when doped into the LiCoO2 lattice, acts as a pillar, increasing the c-axis distance. anl.govosti.gov This expansion of the interlayer spacing facilitates easier diffusion of lithium ions.

Bismuth (Bi) Doping: Bismuth has been explored as a dopant in various oxide materials for battery applications, although specific detailed studies on single-doping in LiCoO2 are less common in the provided sources. nih.govresearchgate.netnih.gov

Table 1: Effects of Single Element Doping on LiCoO2 Performance

| Dopant | Primary Benefit(s) | Reported Performance Improvement |

|---|---|---|

| Magnesium (Mg) | Suppresses phase transition, alleviates lattice strain, increases electronic conductivity. nih.govdeal-battery.com | Exhibits outstanding capacity retention (84% over 100 cycles at 1C between 3.0-4.6 V). nih.gov |

| Aluminum (Al) | Stabilizes structure, suppresses phase transitions and cobalt dissolution. anl.govresearchgate.net | Improves rate capacity and cycling performance. deal-battery.com |

| Titanium (Ti) | Enhances structural integrity via strong Ti-O bonds. researchgate.net | Improves cycling performance at high voltages (e.g., 4.6 V). cas.cn |

| Tantalum (Ta) | Mitigates irreversible structural transition, stabilizes lattice oxygen. nih.gov | 1.0 mol% doped sample showed 88% capacity retention after 150 cycles and a rate performance of 165.1 mAh/g at 5C. nih.gov |

Magnesium-Titanium (Mg-Ti) & Titanium-Magnesium-Aluminum (Ti-Mg-Al) Synergies: The co-doping of Ti, Mg, and Al has proven highly effective for stabilizing LiCoO2 at charging voltages as high as 4.6 V. cas.cn In this synergy, Mg and Al doping inhibit irreversible structural transitions, while Ti is found to be highly concentrated on the surface and at grain boundaries, which prevents interface side reactions and surface oxygen release. cas.cnnih.gov This co-doping leads to extraordinary battery performance attributed to both microstructure changes and electronic structure reconfiguration. cas.cn

Calcium-Phosphorus (Ca-P) Co-Doping: The dual doping of LiCoO2 with Calcium and Phosphorus has been demonstrated to mitigate irreversible structural transformations, thereby enhancing both cycling stability and rate performance. nih.gov

Magnesium-Copper (Mg-Cu) Co-Doping: The combination of Magnesium and Copper as co-dopants has been identified as a synergistic approach to improve the electrochemical characteristics of LiCoO2. nih.gov

Aluminum-Lanthanum (Al-La) Synergies: The concurrent doping of Lanthanum and Aluminum provides a dual benefit. La acts as a structural pillar to increase the c-axis distance, while Al serves as a positively charged center. anl.govscispace.comosti.gov This combination facilitates Li+ diffusion, stabilizes the host structure, and suppresses phase transitions during high-voltage cycling. anl.govscispace.comresearchgate.net This approach has led to an exceptionally high capacity of 190 mAh/g with 96% capacity retention over 50 cycles. anl.govscispace.comosti.gov

Gradient doping is an advanced strategy where the concentration of the dopant varies from the surface to the bulk of the particle. nih.gov This architecture can simultaneously improve the structural stability of both the surface and the bulk. nih.gov For instance, a gradient concentration of Tantalum (Ta) has been shown to be a successful strategy. nih.gov The optimized cathode with 1.0 mol% Ta doping demonstrated superior rate performance and improved cycle stability, which was attributed to the mitigation of irreversible structural transitions and the stabilization of lattice oxygen. nih.gov Similarly, gradient distributions of Al and Mg have been explored to eliminate the abrupt structural changes caused by uniform doping and to stabilize the material's surface structure. nus.edu.sg

Elemental doping directly influences the crystal and electronic structure of LiCoO2.

Lattice Parameters: The substitution of Co or Li ions with dopants of different ionic radii inevitably alters the lattice parameters. For example, La doping works as a pillar to increase the c-axis distance, which widens the channel for Li+ diffusion. anl.govscispace.comresearchgate.net Conversely, Al doping can help suppress changes in the a- and c-axes during lithium intercalation and deintercalation. researchgate.net Ti doping can also lead to an increase in cell volume and lattice spacing. mdpi.com This lattice expansion can facilitate the transport of Li+ ions. rsc.org

Electronic Structure: Doping can also reconfigure the electronic structure. For instance, Mg doping can cause an increase in electronic conductivity from 10⁻³ S·cm⁻¹ to 0.5 S·cm⁻¹ by generating Co⁴⁺ holes in the lattice. deal-battery.com First-principles calculations have shown that the extraordinary performance of Ti-Mg-Al co-doped LiCoO2 is attributable to both microstructural changes and a reconfiguration of the electronic structure. cas.cn Halogen doping has been shown to not significantly affect the electronic state but can suppress lattice changes. rsc.org

A critical benefit of many doping strategies is the enhancement of lithium-ion diffusion kinetics, which is crucial for high-rate performance.

The expansion of the c-axis lattice parameter through La doping creates a wider pathway, facilitating faster Li+ movement. anl.govscispace.comresearchgate.net

Al doping, by acting as a positively charged center, also facilitates Li+ diffusion. anl.govscispace.comosti.gov The chemical diffusion coefficient of lithium in Al-doped LiCoO2 was found to be higher than in its undoped counterpart. researchgate.net

Gradient Ta doping has been shown to improve the diffusion rate of Li+, which lessens surface impedance and polarization. nih.gov

First-principles simulations have revealed distortion-assisted diffusion mechanisms, where doping can induce lattice distortions that offer Li+ ions a route to bypass high diffusion barriers, thereby promoting conductivity. aps.org

Table 2: Summary of Co-Doping and Gradient Doping Strategies

| Doping Strategy | Dopant Elements | Key Synergistic Effects |

|---|---|---|

| Multi-Element Co-Doping | Ti-Mg-Al | Mg/Al inhibit structural transitions; Ti-rich surface prevents side reactions and oxygen release. cas.cnnih.gov |

| Al-La | La increases c-axis for better Li+ diffusion; Al stabilizes structure. anl.govscispace.com | |

| Ca-P | Mitigates irreversible structural transformation. nih.gov | |

| Gradient Doping | Tantalum (Ta) | Mitigates structural transitions and stabilizes lattice oxygen, improving Li+ diffusion kinetics. nih.gov |

| Aluminum (Al), Magnesium (Mg) | Eliminates abrupt structural changes and stabilizes the surface. nus.edu.sg |

Surface Modification Techniques

Surface modification is another key strategy to enhance the stability and performance of LiCoO2, particularly at high voltages. These techniques aim to create a protective layer on the surface of the cathode particles, which limits direct contact between the active material and the electrolyte. ucc.ie This can prevent parasitic reactions, reduce transition metal dissolution, and retain oxygen in the lattice. ucc.ie

Common surface modification approaches include the application of surface coating layers of metal oxides (e.g., MgO, TiO2), phosphates, and fluorides. ucc.ieresearchgate.net

Metal Oxide Coatings: Coatings like Magnesium Oxide (MgO) have been shown to suppress the increase in resistance caused by repeated charge-discharge cycles and decrease the activation energy for lithium-ion transfer at the electrode-electrolyte interface. researchgate.net Titanium dioxide (TiO2) coatings, applied via methods like atomic layer deposition (ALD), can effectively improve the rate performance and long-cycling stability by creating a stable cathode electrolyte interphase (CEI). nih.gov

Phosphate and Fluoride (B91410) Coatings: Li-ion conductive surface layers such as Li3PO4 and LiAlF4 not only reduce side reactions and metal dissolution but also provide a stable channel for faster ion migration, thus increasing the Li-ion diffusion coefficient. ucc.ie

These surface modifications are crucial for stabilizing the material at the challenging electrode-electrolyte interface, thereby complementing the bulk structural enhancements achieved through elemental doping.

Microstructure and Morphology Optimization

Beyond surface coatings, tailoring the physical characteristics of LiCoO2 particles, such as their size, shape, and crystallinity, is another critical strategy for enhancing performance. Optimizing the microstructure and morphology can improve ion diffusion kinetics, increase the electrode's active surface area, and accommodate the strain of repeated lithium insertion and extraction.

Reducing the particle size of LiCoO2 to the nanoscale is a key strategy for improving rate capability. The kinetics of lithium-ion batteries are often limited by the solid-state diffusion of lithium ions within the cathode particles. According to Fick's laws of diffusion, the characteristic diffusion time is proportional to the square of the diffusion length. Therefore, by reducing the particle size (i.e., the diffusion length), nanosizing can dramatically shorten the time required for lithium ions to move into and out of the material.

This reduction in diffusion pathways allows for much faster charging and discharging, which is essential for high-power applications. Furthermore, nanosized particles possess a much higher surface-area-to-volume ratio compared to their micron-sized counterparts. This increased surface area provides more sites for charge transfer reactions at the electrode-electrolyte interface, which can further decrease cell polarization and improve kinetic performance. However, this high surface area can also exacerbate undesirable side reactions with the electrolyte, making it crucial to combine nanosizing strategies with effective surface protection methods like the coatings discussed previously.

Control of Particle Morphology and Porosity for Improved Packing and Performance

The morphology and porosity of Lithium Cobalt(III) Oxide (LiCoO2) particles are critical factors that significantly influence the electrochemical performance and volumetric energy density of lithium-ion batteries. Control over these physical attributes is a key strategy for performance enhancement, directly impacting packing density, ion transport, and structural stability.

Particle size and size distribution are also paramount. A uniform particle size distribution is beneficial, leading to more consistent packing density and electrode porosity . A bimodal distribution, mixing larger particles with smaller ones, can be particularly effective. The smaller particles fill the gaps between the larger ones, increasing the packing density and improving electrical conductivity tandfonline.comoup.com. Studies have investigated the optimal mixing ratio, finding that for a combination of 30 μm and 0.5 μm particles, the highest capacity was achieved when the larger particles constituted about 70% by weight tandfonline.comacs.org. While smaller particles offer a larger surface area that can enhance lithium-ion diffusion rates, especially at high charge/discharge rates, they can also promote undesirable side reactions with the electrolyte at high voltages . Therefore, an optimized particle size distribution is essential for balancing rate capability and cycle life.

Creating porosity within the LiCoO2 particles themselves is another advanced strategy. Porous architectures can provide more contact sites for the electrolyte, shorten the diffusion pathways for lithium ions, and better accommodate volume changes during cycling researchgate.net. One method to achieve this involves using metal-organic frameworks (MOFs), such as ZIF-67, as precursors. Through a facile annealing process, the porous structure of the MOF can be retained in the final LiCoO2 product, leading to enhanced high-rate performance researchgate.net.

Below is an interactive data table summarizing the impact of different LiCoO2 morphologies on their physical and electrochemical properties.

Electrolyte Engineering for High-Voltage LiCoO2 Cathodes

Pushing the operating voltage of LiCoO2 cathodes beyond 4.5 V is a direct path to higher energy density. However, this subjects the traditional carbonate-based electrolytes to severe oxidative decomposition at the cathode surface. This decomposition leads to the formation of a resistive layer, consumption of the electrolyte, and structural degradation of the cathode material, all of which contribute to rapid capacity fading. Consequently, engineering advanced electrolytes is a critical strategy for enabling stable high-voltage operation.

Design and Application of Electrolyte Additives

A cost-effective and highly impactful approach to electrolyte engineering is the use of small quantities of functional additives. These additives are designed to be preferentially oxidized on the cathode surface at a potential lower than the main electrolyte solvent. This process forms a stable and protective cathode-electrolyte interphase (CEI). A robust CEI layer can shield the electrolyte from further decomposition, prevent the dissolution of cobalt ions from the cathode structure, and maintain efficient lithium-ion transport across the interface.

A variety of compounds have been investigated as effective additives for high-voltage LiCoO2:

Boron-based additives: Compounds like Tris(trimethylsilyl) borate (B1201080) (TMSB) and Lithium bis(oxalate) borate (LiBOB) are known to form stable CEI layers. TMSB has been shown to suppress electrolyte oxidation and cobalt dissolution, enabling a high capacity of 170 mAh/g tandfonline.com. High-purity LiBOB forms a passivation layer that inhibits undesirable structural changes in the LiCoO2 and improves interfacial stability oup.comresearchgate.net.

Phosphorous-based additives: Tris(trimethylsilyl) phosphite (B83602) (TMSPi) is another effective additive that is readily oxidized to form a protective film on the cathode. It also functions as an HF scavenger, mitigating damage to the electrode surfaces bohrium.comosti.gov. The use of TMSPi has resulted in a capacity retention of 81.6% after 200 cycles at a high cut-off voltage of 4.6 V bohrium.com.

Fluorinated carbonates: Fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are widely used additives that contribute to the formation of a stable CEI. FEC, in particular, can help form a LiF-rich interface layer that enhances stability researchgate.netresearchgate.net.

Other organic compounds: Phenylmaleic anhydride (B1165640) (PMA) has been shown to construct a compact and uniform CEI, improving capacity retention to 78.6% after 300 cycles at up to 4.65 V . Tris(2-cyanoethyl) borate (TCEB) acts as a bifunctional additive, where its boron-oxygen components form the CEI and its nitrile groups coordinate with cobalt ions to prevent their dissolution researchgate.net.

The following interactive data table summarizes the performance improvements achieved with various electrolyte additives for high-voltage LiCoO2.

Development of Quasi-Solid and All-Solid Electrolytes for Interfacial Stability

Replacing flammable liquid electrolytes with solid-state or quasi-solid electrolytes is a transformative strategy to enhance battery safety and enable the use of high-energy-density electrodes like lithium metal. However, the interface between the solid electrolyte and the high-voltage LiCoO2 cathode presents significant challenges.

Quasi-solid electrolytes , often in the form of gel polymer electrolytes (GPEs), offer a compromise between liquid and solid systems. They typically consist of a polymer matrix, such as poly(ethylene oxide) (PEO) or poly(ethylene glycol) diacrylate (PEGDA), which traps a liquid electrolyte bohrium.commdpi.com. This approach can improve safety by reducing the amount of free liquid, but the inherent oxidative instability of the polymer and liquid components at high voltages remains a concern bohrium.com. Research in this area focuses on modifying the polymer matrix and incorporating functional additives to widen the electrochemical stability window. For instance, a PEGDA-based GPE modified with an imidazolium-based ionic liquid extended the stability window to approximately 5 V, enabling stable cycling of LiCoO2 at 4.6 V bohrium.com.

All-solid-state electrolytes (SSEs) represent the ultimate goal for battery safety and performance. Major classes of SSEs include:

Sulfide (B99878) electrolytes: Compounds like Li10GeP2S12 (LGPS) and argyrodite-type Li6PS5Cl exhibit very high ionic conductivities, often comparable to liquid electrolytes wecanfigurethisout.orggoldendragonnewmaterials.com. However, they suffer from poor oxidative stability and detrimental interfacial reactions with LiCoO2 goldendragonnewmaterials.comatomfair.com. Mutual diffusion of elements (Co, P, S) at the interface can form a resistive layer researchgate.netsemanticscholar.orgacs.org. Strategies to mitigate this include coating the LiCoO2 particles with a stable buffer layer like Li2SiO3 or LiNbO3 acs.orgacs.org. Doping the sulfide electrolyte itself, for example with fluorine, can also enhance its anodic stability, enabling cycling up to 4.6 V oup.comnih.gov.

Oxide electrolytes: Garnet-type electrolytes, such as Li7La3Zr2O12 (LLZO), possess a wide electrochemical window and good stability against lithium metal atomfair.comyoutube.comnih.gov. The primary challenge with oxides is the poor solid-solid contact with the cathode particles, which leads to high interfacial resistance wecanfigurethisout.org. High-temperature processing to improve contact can unfortunately induce detrimental chemical reactions and element diffusion at the interface wecanfigurethisout.org.

Polymer electrolytes: Solid polymer electrolytes (SPEs), commonly based on PEO, offer excellent flexibility and processability. However, their low ionic conductivity at room temperature and oxidative instability at high voltages have limited their application with LiCoO2 . Research efforts focus on developing new polymer structures, such as polycarbonate copolymers, and surface modifications on the LiCoO2 particles to create a more stable interface acs.orgresearchgate.net.

Achieving a stable, low-impedance interface between high-voltage LiCoO2 and these solid-state systems is the central challenge. It requires a multi-faceted approach involving cathode surface coatings, electrolyte material development, and advanced interface engineering to unlock the potential of high-energy, all-solid-state lithium-ion batteries.

Advanced Characterization Techniques for Lithium Cobalt Iii Oxide

X-ray Based Characterization Methods

X-ray-based techniques are indispensable for the non-destructive analysis of LiCoO₂. By utilizing the interaction of X-rays with matter, these methods can elucidate a wide range of material properties.

X-ray Diffraction (XRD) for Crystallinity, Phase Identification, and Lattice Parameter Determination

X-ray Diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials like LiCoO₂. forcetechnology.com It provides fundamental information about the crystal structure, phase purity, and lattice dimensions. The diffraction pattern, a fingerprint of the crystal structure, is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice. forcetechnology.com

For LiCoO₂, XRD is routinely used to confirm the formation of the desired layered α-NaFeO₂-type structure with the R-3m space group. researchgate.net The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity; well-defined peaks suggest a high degree of crystalline order. Any deviation from the standard diffraction pattern can indicate the presence of impurities or different phases, such as Co₃O₄. researchgate.net Rietveld refinement of the XRD data allows for the precise determination of lattice parameters (a and c), which are crucial for understanding the structural changes that occur during lithium intercalation and deintercalation.

| Parameter | Description | Typical Value for LiCoO₂ |

| Crystal System | The crystal system to which the unit cell belongs. | Hexagonal (Rhombohedral setting) |

| Space Group | The symmetry group of the crystal structure. | R-3m |

| Lattice Parameter (a) | The length of the 'a' axis of the unit cell. | ~2.81 Å |

| Lattice Parameter (c) | The length of the 'c' axis of the unit cell. | ~14.05 Å |

Table 1: Crystallographic Data for LiCoO₂ Determined by XRD

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.com XPS is particularly valuable for studying the surface of LiCoO₂ particles, as the interface between the cathode and the electrolyte is critical to battery performance and degradation.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. acs.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, allowing for the identification of the oxidation states of cobalt and the chemical nature of oxygen and lithium on the surface. osti.gov For instance, XPS can distinguish between Co³⁺ and Co⁴⁺, providing insights into the state of charge of the material at the surface. acs.org It is also instrumental in identifying the formation of a solid electrolyte interphase (SEI) layer and other surface contaminants. oup.com

| Element | Core Level | Typical Binding Energy (eV) for LiCoO₂ | Information Obtained |

| Co | 2p | Co 2p₃/₂: ~780 eV | Oxidation state of cobalt (Co³⁺, Co⁴⁺) |

| O | 1s | ~529.5 eV | Lattice oxygen, surface oxygen species |

| Li | 1s | ~54 eV | Presence and chemical environment of lithium |

| C | 1s | ~285 eV | Adventitious carbon, carbonate species from SEI |

Table 2: Typical XPS Binding Energies for Elements in LiCoO₂

X-ray Absorption Near-Edge Structure (XANES) for Local Electronic and Structural Information

X-ray Absorption Near-Edge Structure (XANES), a type of X-ray Absorption Spectroscopy (XAS), provides information about the local geometric and electronic structure of a specific element within a material. geoscienceworld.org XANES is element-specific and sensitive to the oxidation state and coordination environment of the absorbing atom. researchgate.net